molecular formula C11H14BBrClNO2 B14034003 2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B14034003
M. Wt: 318.40 g/mol
InChI Key: DSPYAQCVBIQRGD-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the borylation of a halogenated pyridine precursor. One common method is the palladium-catalyzed cross-coupling reaction between 2-bromo-5-chloropyridine and bis(pinacolato)diboron . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

    Substituted Pyridines: Resulting from nucleophilic substitution.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids and Alcohols: From oxidation and reduction reactions.

Scientific Research Applications

2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to form stable complexes with transition metals, facilitating various catalytic processes. The boronate group can undergo transmetalation with palladium, leading to the formation of reactive intermediates that participate in cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and chlorine allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H14BBrClNO2

Molecular Weight

318.40 g/mol

IUPAC Name

2-bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3

InChI Key

DSPYAQCVBIQRGD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)Br

Origin of Product

United States

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